This compound falls under the category of acrylate esters, which are widely used in organic synthesis due to their reactivity in various chemical transformations. The presence of the trifluoromethyl group enhances its electrophilic character, making it valuable in medicinal chemistry and material science .
The synthesis of Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate can be achieved through several methods, primarily focusing on the esterification process. A common synthetic route involves:
Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate features a distinct molecular structure characterized by:
Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate participates in various chemical reactions due to its functional groups:
The mechanism of action for Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate primarily involves its reactivity as an electrophile in various organic transformations:
Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate exhibits several notable physical and chemical properties:
Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate has diverse applications across various fields:
The primary industrial route to Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate (CAS 113048-68-3) involves a two-step sequence commencing with 3-(trifluoromethyl)cinnamic acid synthesis, followed by esterification. The first step employs a Knoevenagel condensation between 3-(trifluoromethyl)benzaldehyde and malonic acid, catalyzed by pyridine or piperidine in refluxing pyridine. This reaction proceeds via a nucleophilic addition-elimination mechanism, forming the α,β-unsaturated carboxylic acid backbone with typical trans-selectivity (>95%). The crude acid intermediate is isolated in 85-92% yield after acidification and recrystallization from ethanol/water mixtures [5] [7].
The second stage involves acid-catalyzed esterification using ethanol in the presence of concentrated sulfuric acid (5-10 mol%) or p-toluenesulfonic acid (PTSA). Optimal conditions require azeotropic water removal (e.g., toluene co-solvent) at 70-80°C, achieving esterification yields of 90-95% within 4-6 hours. Critical process parameters include:
Table 1: Optimization of Esterification Conditions
Catalyst | Temp (°C) | Time (h) | Ethanol:Acid Ratio | Yield (%) |
---|---|---|---|---|
H₂SO₄ (5 mol%) | 80 | 6 | 5:1 | 92 |
PTSA (5 mol%) | 75 | 5 | 5:1 | 90 |
H₂SO₄ (10 mol%) | 85 | 4 | 3:1 | 81 |
PTSA (10 mol%) | 70 | 7 | 7:1 | 94 |
Direct trifluoromethylation strategies circumvent the need for pre-functionalized benzaldehyde precursors. Palladium-catalyzed cross-coupling between ethyl (E)-3-(3-bromophenyl)acrylate and CuCF₃ (from TMSCF₃/CuI) in DMF at 100°C achieves 75-80% yield but suffers from catalyst costs (Pd₂(dba)₃, 5 mol%) and ligand requirements (phenanthroline derivatives). Significant advances utilize copper-mediated trifluoromethylation with cheaper CF₃ sources like sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) under oxidative conditions (tert-butyl hydroperoxide, 80°C), yielding 70-75% of the target acrylate with improved atom economy [1] [8].
An innovative approach employs ethyl trifluoropyruvate as a CF₃-building block in Brønsted acid-catalyzed reactions. Trifluoroacetic acid (10 mol%) catalyzes the condensation between ethyl trifluoropyruvate and β-enamino esters at ambient temperature, forming electrophilic intermediates that undergo intramolecular cyclization and subsequent aromatization to yield the target acrylate. This one-pot method achieves 82% yield with excellent functional group tolerance, though scalability requires optimization due to multi-step in situ transformations [3].
Table 2: Catalytic Trifluoromethylation Performance Comparison
Method | Catalyst System | CF₃ Source | Temp (°C) | Yield (%) | Advantages/Limitations |
---|---|---|---|---|---|
Pd-Catalyzed Coupling | Pd₂(dba)₃/Phenanthroline | TMSCF₃ | 100 | 78 | High cost, air-sensitive |
Copper-Mediated | CuI/TBHP | CF₃SO₂Na | 80 | 72 | Cheap reagents, moderate yield |
Acid-Catalyzed Condensation | TFA (10 mol%) | Ethyl trifluoropyruvate | 25 | 82 | Mild conditions, tandem reactions |
Continuous flow technology enhances the synthesis scalability and safety of Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate, particularly for hazardous intermediates. The Knoevenagel-esterification tandem process integrates a static mixer (Teflon coil, 10 mL volume) for acid formation at 100°C, followed by a packed-bed reactor (loaded with Amberlyst-15 catalyst) for esterification at 80°C. Key parameters include:
Radical-mediated trifluoromethylation in microreactors (stainless steel, 0.5 mm channel width) using CF₃SO₂Na/TBHP suppresses side reactions through precise temperature control (100±1°C) and millisecond mixing. This system achieves 85% yield at 5-minute residence time – a 3-fold efficiency increase over batch reactors – while reducing peroxide decomposition risks [6].
Table 3: Flow Reactor Configurations for Key Synthesis Steps
Reaction Step | Reactor Type | Residence Time | Temp (°C) | Yield (%) | Productivity (g/h) |
---|---|---|---|---|---|
Knoevenagel Condensation | Teflon Coil Reactor | 12 min | 100 | 95 | 89 |
Esterification | Packed-Bed (Amberlyst-15) | 20 min | 80 | 93 | 98 |
Oxidative Trifluoromethylation | Microreactor | 5 min | 100 | 85 | 42 |
Traditional routes via diazotization of 3-(trifluoromethyl)aniline face challenges in acrylate synthesis. The Sandmeyer approach generates 3-(trifluoromethyl)benzaldehyde through diazonium salt formation (NaNO₂/H₂SO₄, 0-5°C) followed by reduction with SnCl₂ or Cu/Pd catalysis. While cost-effective (raw material cost ~$50/mol), the route suffers from:
Superior alternatives include catalytic hydrogenation of ethyl 3-(3-(trifluoromethyl)nitrobenzene)acrylate using Pd/C (1 mol%) in ethanol at 50 psi H₂. This method achieves 95% conversion in 2 hours with negligible over-reduction. For direct side-chain functionalization, microwave-assisted carboxylation of (3-(trifluoromethyl)phenyl)trimethyltin with CO and ethyl acrylate (Pd(OAc)₂ catalyst, 150°C, 20 min) delivers 80% yield but requires expensive tin reagents [1] [8].
Table 4: Economic and Efficiency Comparison of Trifluoromethyl Incorporation Methods
Method | Steps | Overall Yield (%) | Raw Material Cost ($/kg product) | Key Limitations |
---|---|---|---|---|
Diazotization-Reduction | 4 | 52 | 120 | Low selectivity, hazardous waste |
Catalytic Hydrogenation | 2 | 89 | 95 | High-pressure equipment |
Knoevenagel-Esterification | 2 | 88 | 85 | Limited to aldehyde precursors |
Flow-Based Trifluoromethylation | 1 | 85 | 110 | Peroxide handling requirements |
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